1-(3-Carboxypropyl)-3,7-dimethylxanthine
Description
Contextualization within Xanthine (B1682287) Derivative Research
The study of 1-(3-Carboxypropyl)-3,7-dimethylxanthine is situated within the broader field of xanthine derivative research. Xanthines are a class of purine (B94841) alkaloids, with well-known members including caffeine (B1668208) (1,3,7-trimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine). nih.govresearchgate.net Research into these compounds and their synthetic derivatives explores their diverse pharmacological activities, which are often mediated through mechanisms such as the antagonism of adenosine (B11128) receptors, inhibition of phosphodiesterase enzymes, and modulation of intracellular calcium levels. nih.gov
Pentoxifylline (B538998), the parent compound of this compound, is itself a synthetic xanthine derivative developed to improve the flow properties of blood. nih.govfda.gov The investigation of its metabolites is a critical aspect of pharmacological research, as metabolites can possess their own distinct biological activities, contributing to or modifying the therapeutic profile of the parent drug. The research on this compound is a prime example of this, as it helps to elucidate the complete mechanism of action following the administration of pentoxifylline. nih.gov
Significance in Life Sciences and Advanced Biological Inquiry
The significance of this compound in life sciences stems primarily from its role as a major active metabolite. Its high plasma concentration relative to its parent compound suggests that it may be responsible for a significant portion of the biological effects attributed to pentoxifylline treatment. nih.govfda.gov
A key area of advanced biological inquiry involves its immunological effects. Research has identified this compound as the most effective metabolite of pentoxifylline in reducing the production of oxygen radicals by polymorphonuclear leukocytes (PMN). biomol.com This finding is crucial for studies on inflammatory processes and oxidative stress, as it points to a specific molecular entity responsible for a significant antioxidant effect.
Furthermore, the compound has been identified in human blood, not as a naturally occurring metabolite, but as a product of exposure to pentoxifylline. hmdb.ca This places it within the context of the human "exposome," which encompasses the totality of environmental exposures of an individual over their lifetime. hmdb.ca Its detection and quantification are relevant for metabolomic studies aimed at understanding how xenobiotics (foreign chemical substances) and their byproducts interact with human biological systems. The use of isotopically labeled versions, such as this compound-d6, serves as an important tool in such analytical and metabolic studies. pharmaffiliates.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASGTGXOGALBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215232 | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-07-8 | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CARBOXYPROPYL)THEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Origin of 1 3 Carboxypropyl 3,7 Dimethylxanthine
Characterization as a Major Metabolite of Pentoxifylline (B538998)
1-(3-Carboxypropyl)-3,7-dimethylxanthine, also known as Metabolite V, is a principal and major metabolite of pentoxifylline. fda.govscbt.com Following oral administration, pentoxifylline is almost completely absorbed and undergoes a significant first-pass effect, leading to the rapid appearance of its various metabolites in the plasma. fda.gov Among these, Metabolite V and another major metabolite, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I), are found at plasma levels that are eight and five times greater, respectively, than the parent drug, pentoxifylline. fda.gov
The prominence of Metabolite V is further underscored by its role in the elimination of pentoxifylline. It is the main biotransformation product found in urine, and its urinary recovery is consistent and demonstrates dose proportionality, despite large variations in the plasma levels of the parent compound and its other metabolites. fda.gov This indicates that the formation of Metabolite V is a crucial and consistent pathway in the clearance of pentoxifylline from the body.
Hepatic Metabolism and Biotransformation Processes
The liver is the primary site for the extensive metabolism of pentoxifylline. nih.govdroracle.ai The drug undergoes a significant first-pass metabolism in the liver, a process that rapidly converts it into its various metabolites. fda.govdroracle.ai Two major metabolic pathways are responsible for the circulating metabolites of pentoxifylline. nih.gov One of these key pathways is the oxidation of the parent drug, which leads to the formation of a carboxylic acid derivative, namely this compound (Metabolite V). nih.gov
This biotransformation occurs alongside another major pathway, the reduction of pentoxifylline to its secondary alcohol metabolite (Metabolite I). nih.gov While the conversion of pentoxifylline to Metabolite I occurs in both the liver and erythrocytes, the formation of Metabolite V is understood to take place in the liver. drugbank.comavma.org The kidneys then play a crucial role in excreting these metabolites, with urinary excretion being the primary route of elimination for Metabolite V. fda.govdroracle.ai
Comparative Analysis of Metabolite Formation Rates and Yields
The formation of this compound (Metabolite V) is a dominant process in the metabolism of pentoxifylline. Plasma concentrations of Metabolite V are consistently higher than those of the parent drug and other metabolites like Metabolite I and Metabolite IV. nih.govdrugbank.com Studies have shown that the area under the plasma concentration-time curve (AUC) for Metabolite V is significantly larger than that of pentoxifylline. lu.se
For instance, after single oral doses of pentoxifylline, the peak plasma concentrations (Cmax) and AUC values for both the parent drug and its metabolites increase with the dose. However, strict dose proportionality is primarily demonstrated for Metabolite V. nih.gov This suggests a linear and unsaturable formation and elimination process for this particular metabolite within the therapeutic dose range. The apparent plasma half-life of pentoxifylline's metabolites, including Metabolite V, ranges from 0.96 to 1.61 hours, which is longer than the half-life of the parent drug itself (0.39 to 0.84 hours). nih.gov
The following table provides a comparative overview of the pharmacokinetic parameters of pentoxifylline and its major metabolites.
| Compound | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Pentoxifylline | 272 - 1607 | 0.29 - 0.41 | 193 - 1229 |
| Metabolite I | Not specified | 0.72 - 1.15 | Not specified |
| Metabolite IV | 114 - 2753 | 0.72 - 1.15 | Not specified |
| Metabolite V | 189 - 7057 | 0.72 - 1.15 | Not specified |
| Data represents ranges observed after single oral doses of 100, 200, and 400 mg of pentoxifylline in healthy male volunteers. drugbank.com |
Enzymatic Systems Involved in Metabolite V Formation
For instance, CYP1A2 has been identified as playing a role in the metabolism of other pentoxifylline metabolites and the interconversion of lisofylline to pentoxifylline. nih.govnih.gov The metabolism of xanthines, the chemical class to which pentoxifylline belongs, is known to be influenced by various factors that can induce or inhibit CYP enzymes, such as smoking. researchgate.netnih.gov This suggests that the formation of Metabolite V is likely catalyzed by one or more CYP isozymes in the liver. The conversion of the side chain of pentoxifylline to a carboxylic acid is a classic phase I metabolic reaction, a type of reaction frequently catalyzed by CYP enzymes. mdpi.com Further research is needed to precisely identify the specific CYP450 isozyme(s) responsible for the formation of Metabolite V.
Biological Activities and Mechanistic Elucidation of 1 3 Carboxypropyl 3,7 Dimethylxanthine
Investigations into Enzyme Inhibition Profiles
While the parent compound, pentoxifylline (B538998), is known for its role as a phosphodiesterase inhibitor, its metabolite, 1-(3-carboxypropyl)-3,7-dimethylxanthine, exhibits its own distinct profile of enzyme interaction.
Receptor Binding Characteristics and Affinities
The interaction of this compound with cellular receptors is an area of ongoing investigation. While specific receptor binding assays and affinity data for this particular metabolite are not prominently detailed in the provided search results, it is known that methylated xanthine (B1682287) derivatives, the class to which this compound belongs, can act as antagonists at adenosine (B11128) A2 receptors. wikipedia.org Further research is needed to fully elucidate the specific receptor binding profile of this compound.
Modulation of Intracellular Signaling Pathways
The biological effects of this compound are closely linked to its ability to modulate key intracellular signaling pathways.
Contribution to Microcirculatory and Hemorheological Modulation
A primary therapeutic benefit of pentoxifylline and its metabolites is the improvement of blood flow, particularly in the microcirculation. lu.senih.gov This is achieved through the modulation of the physical properties of blood, a process known as hemorheology.
A key mechanism for improving blood flow is the enhancement of erythrocyte (red blood cell) deformability. nih.gov This allows red blood cells to pass more easily through narrow capillaries. This compound, along with another metabolite (M1), has been shown to have significant hemorheological effects, including increasing erythrocyte flexibility. lu.se This effect is partly attributed to the increase in intracellular ATP and cyclic nucleotide levels within the erythrocytes. nih.gov The ability of red blood cells to deform is influenced by factors such as the cell's surface area to volume ratio, intracellular viscosity, and the viscoelasticity of the cell membrane. nih.gov
Table 1: Summary of Biological Activities
| Biological Activity | Finding | Reference |
|---|---|---|
| Phosphodiesterase Inhibition | Contributes to the overall PDE inhibitory effect of pentoxifylline, leading to increased intracellular cAMP. | wikipedia.org |
| Receptor Binding | Belongs to a class of compounds (methylated xanthines) that can act as adenosine A2 receptor antagonists. | wikipedia.org |
| Cyclic Nucleotide Signaling | Increases intracellular cAMP levels. | wikipedia.org |
| ATP Levels | Contributes to increased erythrocyte ATP levels. | nih.gov |
| Erythrocyte Deformability | Possesses significant hemorheologic effects, enhancing red blood cell flexibility. | lu.se |
Platelet Aggregation Inhibition Mechanisms
This compound, a major metabolite of pentoxifylline, has been investigated for its effects on platelet aggregation, a key process in thrombosis. ovid.com Unlike its parent compound and other metabolites, its direct inhibitory effect on platelet aggregation appears to be limited.
A study evaluating the in vitro effects of pentoxifylline and its main metabolites on ADP-induced platelet aggregation in whole blood found that this compound (referred to in the study as M5) did not significantly inhibit platelet aggregation. ovid.com This is in contrast to pentoxifylline itself and its other metabolites, such as 3,7-dimethyl-1-(5'-hydroxyhexyl)xanthine (M1), which demonstrated a concentration-dependent inhibition of platelet aggregation. ovid.com
The general mechanism by which xanthine derivatives inhibit platelet aggregation often involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). pa2online.org Elevated levels of these cyclic nucleotides reduce platelet reactivity. pa2online.org Another proposed mechanism for some xanthine derivatives is the antagonism of adenosine receptors. nih.gov However, based on current research, this compound does not appear to be a potent inhibitor of platelet aggregation through these pathways.
Interactive Data Table: Effect of Pentoxifylline Metabolites on ADP-Induced Platelet Aggregation
| Compound | Effect on ADP-induced Platelet Aggregation | Potency Ranking |
| Pentoxifylline | Significant inhibition | 4 |
| R-M1 (enantiomer of M1) | Most potent inhibition | 1 |
| rac-M1 (racemic M1) | Significant inhibition | 2 |
| S-M1 (enantiomer of M1) | Significant inhibition | 3 |
| M4 | Significant inhibition | 5 |
| This compound (M5) | No significant inhibition | - |
Data sourced from Nicklasson et al., 2005. ovid.com
Vasodilatory Effects and Underlying Mechanisms
The vasodilatory properties of this compound are primarily inferred from the actions of its parent compound, pentoxifylline, and the general mechanisms attributed to xanthine derivatives. Pentoxifylline is known to be a vasoactive agent that improves blood flow. nih.gov
The principal mechanism underlying the vasodilatory effect of pentoxifylline is the inhibition of phosphodiesterase (PDE). cancer.govnih.gov This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. patsnap.com The accumulation of cAMP results in the relaxation of these muscle cells, leading to vasodilation and an increase in blood flow. patsnap.com Studies on pentoxifylline have demonstrated that it induces vasodilation in the skeletal muscle vascular bed. nih.gov
Potential Anti-inflammatory Pathways Associated with Xanthine Derivatives
Xanthine derivatives, as a class of compounds, exhibit significant anti-inflammatory properties through various molecular pathways. This compound, in particular, has been identified as an effective metabolite in mediating some of these anti-inflammatory effects.
One of the key anti-inflammatory mechanisms of xanthine derivatives is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. cancer.gov Pentoxifylline, the parent compound of this compound, is a known inhibitor of TNF-α production. cancer.gov This inhibition is a crucial aspect of its anti-inflammatory action.
Furthermore, xanthine derivatives can exert anti-inflammatory effects through the inhibition of phosphodiesterases (PDEs). This leads to an increase in intracellular cAMP, which can, in turn, suppress the production of various inflammatory mediators. nih.gov
A notable finding specific to this compound is its role as the most effective metabolite of pentoxifylline at reducing oxygen radical production by polymorphonuclear leukocytes (PMNs). The reduction of these reactive oxygen species is a significant anti-inflammatory mechanism, as they are key mediators of tissue damage during inflammation.
Exploration of Neuroprotective Implications of Xanthine Metabolites
The neuroprotective potential of xanthine metabolites is an area of growing interest, with much of the current understanding derived from studies on the parent compounds, such as pentoxifylline. Pentoxifylline has demonstrated neuroprotective effects in various experimental models, and its metabolites, including this compound, are believed to contribute to these properties.
The neuroprotective effects of pentoxifylline are thought to be linked to its anti-inflammatory and antioxidant activities. In a model of Parkinson's disease, pentoxifylline showed neuroprotective effects possibly related to its ability to inhibit TNF-alpha. In another study, pentoxifylline demonstrated a neuroprotective effect against MDMA-induced apoptosis in hippocampal cells, which was associated with a reduction in the inflammatory response and caspase-3 activation.
While direct evidence for the neuroprotective role of this compound is still emerging, its established anti-inflammatory activity, particularly its effectiveness in reducing oxygen radical production, suggests a plausible mechanism through which it could contribute to neuroprotection. The ability to mitigate oxidative stress and inflammation are key strategies in protecting neurons from damage in various neurodegenerative and neurotoxic conditions.
Pharmacokinetic and Pharmacodynamic Research of 1 3 Carboxypropyl 3,7 Dimethylxanthine
Absorption and Distribution Dynamics in Biological Systems
Following the oral administration of pentoxifylline (B538998), 1-(3-carboxypropyl)-3,7-dimethylxanthine appears in the plasma very rapidly, indicating swift metabolic conversion of the parent drug. fda.gov Peak plasma concentrations of this metabolite are typically reached between 0.72 and 1.15 hours after a single oral dose of pentoxifylline solution. nih.gov Notably, the plasma levels of this compound are significantly higher than those of the parent drug, pentoxifylline, often by a factor of eight. fda.govdrugbank.com This suggests extensive first-pass metabolism of pentoxifylline, where a large portion is converted to its metabolites before it reaches systemic circulation. fda.gov
The distribution of this compound throughout the body has been a subject of interest. While specific data on its volume of distribution is not extensively detailed in the available literature, the consistently higher plasma concentrations compared to pentoxifylline suggest it has a significant presence in the circulatory system. nih.govdrugbank.com
Excretion Profiles and Routes of Elimination
The primary route of elimination for pentoxifylline and its metabolites is through the kidneys. nih.govdrugbank.com this compound is a major urinary metabolite of pentoxifylline. nih.gov Less than 4% of the administered dose of pentoxifylline is excreted through the fecal route, highlighting the predominance of renal clearance for its metabolites. drugbank.com
Influence of Renal Impairment on Metabolite Excretion Kinetics
Given that the primary elimination pathway is renal, any impairment in kidney function can significantly alter the excretion kinetics of this compound. Studies have shown that in patients with renal impairment, the elimination of pentoxifylline metabolites is reduced. nih.gov Specifically, the area under the plasma concentration-time curve (AUC) for this metabolite is inversely correlated with creatinine (B1669602) clearance, a key indicator of renal function. nih.gov This implies that as renal function declines, the body's ability to clear this compound decreases, leading to its accumulation in the plasma. This can be particularly pronounced in patients with severe renal impairment. nih.gov
Hepatic Function Modulation of Metabolite Disposition
The liver plays a crucial role in the metabolism of pentoxifylline to this compound. lu.se Consequently, any modulation of hepatic function can impact the disposition of this metabolite. Research has indicated an inverse correlation between the AUC of this compound and markers of liver function. nih.gov This suggests that compromised liver function may lead to a decrease in the formation of this metabolite from its parent compound, pentoxifylline.
Plasma Protein Binding Investigations
Advanced Analytical Methodologies and Research Applications
Development and Validation of Bioanalytical Techniques for Quantitation
The accurate quantitation of 1-(3-Carboxypropyl)-3,7-dimethylxanthine in biological matrices is paramount for pharmacokinetic and metabolic studies of its parent drug, Pentoxifylline (B538998). To this end, sophisticated bioanalytical techniques have been developed and rigorously validated.
A notable example is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed for the simultaneous determination of Pentoxifylline and its key metabolites, including this compound, in rat plasma. nih.govwho.int This method demonstrates high sensitivity and specificity, essential for detailed pharmacokinetic profiling. The validation of this technique adheres to stringent regulatory guidelines, such as those set forth by the U.S. Food and Drug Administration (FDA). nih.govwho.int
Key parameters of a validated LC-MS/MS method are summarized below:
| Parameter | This compound |
| Chromatographic Column | Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) |
| Mobile Phase | 0.1% formic acid in water and methanol (20:80, v/v) |
| Flow Rate | 0.2 mL/min |
| Retention Time | 2.50 min |
| Detection | Electrospray Ionization (ESI) in positive mode |
| Linearity Range | 20–15,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Internal Standard | Pentoxifylline-d6 |
This validated method showcases excellent performance in terms of selectivity, linearity, precision, accuracy, recovery, and stability, making it a reliable tool for preclinical and clinical research. nih.govwho.int
Utilization as a Reference Standard in Pharmaceutical Development and Quality Control
This compound is widely utilized as a chemical reference standard in the development and quality control of Pentoxifylline. uni.lu As a well-characterized compound, it serves as a benchmark for the identification and quantification of this specific metabolite in both the active pharmaceutical ingredient (API) and the finished drug product. uni.lu
Its application as a reference standard is crucial for:
Analytical Method Development and Validation: It is used to establish the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), intended for the analysis of Pentoxifylline and its related substances. uni.lu
Quality Control (QC) Applications: In routine QC testing, the reference standard is used to confirm the identity and purity of Pentoxifylline batches by ensuring that the levels of this metabolite are within the specified limits. uni.lu
Traceability: It provides traceability to pharmacopeial standards (e.g., USP or EP), ensuring consistency and comparability of analytical results across different laboratories and manufacturing sites. uni.lu
The availability of highly purified and well-characterized this compound as a reference material is essential for ensuring the safety, efficacy, and quality of Pentoxifylline formulations.
Application in Impurity Profiling and Identification Studies
Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying all potential impurities in a drug substance and drug product. As a major metabolite of Pentoxifylline, this compound is a key compound of interest in such studies. nih.gov
Its applications in this area include:
Identification of Degradation Products: In forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, this compound is monitored as a potential degradation product. The presence and quantity of this compound under various stress conditions help in understanding the degradation pathways of Pentoxifylline.
Characterization of Related Substances: It is used as a reference marker in chromatographic techniques to identify and resolve it from other process-related impurities and degradation products of Pentoxifylline. This ensures that the analytical methods are "stability-indicating," meaning they can separate the intact drug from its impurities.
By having a pure reference standard of this compound, analysts can unequivocally identify its peak in a chromatogram of a Pentoxifylline sample, thereby accurately assessing the impurity profile of the drug.
Role in Evaluating Genotoxic Potential of Related Compounds
The evaluation of the genotoxic potential of impurities is a critical safety assessment in drug development. While the genotoxicity of the parent drug, Pentoxifylline, has been investigated and found to be devoid of mutagenic activity in standard tests like the Ames test and in vivo mouse micronucleus test, the specific role of this compound in evaluating the genotoxic potential of other related compounds is not extensively documented in publicly available scientific literature.
Genotoxicity testing of related xanthine (B1682287) derivatives, such as theobromine (B1682246), has been conducted to assess their potential to cause genetic mutations. scbt.com However, there is no direct evidence to suggest that this compound is routinely used as a comparator or marker in such evaluations for other related compounds. The safety assessment of impurities typically relies on their individual toxicological profiles or established thresholds of toxicological concern.
Isotope-Labeled Analogues as Tracers in Drug Development Research
Isotope-labeled compounds are invaluable tools in drug development research, particularly in pharmacokinetic and metabolism studies. The deuterium-labeled analogue of this compound, specifically this compound-d6, is utilized for such purposes.
The primary application of this isotope-labeled analogue is as an internal standard in bioanalytical methods, such as the LC-MS/MS technique described in section 5.1. By adding a known amount of the deuterated standard to a biological sample, it is possible to accurately quantify the unlabeled (endogenous) this compound, as the labeled and unlabeled compounds co-elute chromatographically but are distinguishable by their mass-to-charge ratio in the mass spectrometer.
This use of an isotope-labeled internal standard corrects for variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of the quantitative analysis. This is a critical aspect of generating reliable data for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Pentoxifylline.
Therapeutic and Diagnostic Research Potential of 1 3 Carboxypropyl 3,7 Dimethylxanthine
Identification of Putative Therapeutic Targets and Indications
The therapeutic potential of 1-(3-carboxypropyl)-3,7-dimethylxanthine, also known as 1-(3-carboxypropyl)theobromine, can be inferred from the well-established mechanisms of the xanthine (B1682287) drug class and from specific preclinical observations. coompo.com Xanthine derivatives are known to exert their effects primarily through two main pathways: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors. nih.govdrugbank.comnih.gov
Inhibition of PDEs leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule that mediates various cellular responses, including smooth muscle relaxation. nih.govrxlist.com This mechanism is the basis for using xanthines like theophylline (B1681296) to treat respiratory conditions involving bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD). rxlist.comopentextbc.capressbooks.pub
Antagonism of adenosine receptors is another key action. nih.govdrugbank.com By blocking adenosine, a neurotransmitter that can cause constriction of smooth muscles in the airways, xanthines contribute to bronchodilation. drugbank.com Furthermore, some xanthines, including theophylline, have been shown to possess anti-inflammatory effects through mechanisms like the activation of histone deacetylase 2. drugbank.comclinpgx.org
A significant finding specific to this compound is its activity in reducing the production of oxygen radicals by polymorphonuclear leukocytes (PMNs). biomol.comchemodex.com This suggests that its therapeutic targets may include enzymes and signaling pathways involved in oxidative stress and inflammation, pointing to potential indications in inflammatory diseases. The parent compound, pentoxifylline (B538998), is utilized for its hemorheologic and vasodilatory properties, particularly in treating intermittent claudication. nih.gov
Table 1: Putative Therapeutic Targets for this compound
| Putative Target | Mechanism of Action | Potential Therapeutic Indication | Citation |
|---|---|---|---|
| Phosphodiesterases (PDEs) | Inhibition, leading to increased intracellular cAMP | Asthma, Chronic Obstructive Pulmonary Disease (COPD) | nih.govdrugbank.comrxlist.com |
| Adenosine Receptors (A1, A2a, A2b) | Antagonism, blocking adenosine-mediated effects | Asthma, Inflammatory Conditions | nih.govdrugbank.comderangedphysiology.com |
| Histone Deacetylase 2 (HDAC2) | Activation, leading to anti-inflammatory effects | Inflammatory Diseases | drugbank.comclinpgx.org |
Preclinical Assessment in Disease Models
The preclinical evaluation of this compound has provided foundational evidence for its biological activity. While extensive in vivo animal model data is not widely published, in vitro studies have been revealing. The most notable preclinical finding is the compound's demonstrated efficacy in modulating inflammatory cell function.
Specifically, research has identified this compound as the most effective metabolite of pentoxifylline at diminishing the production of oxygen radicals by polymorphonuclear leukocytes (PMNs). biomol.comchemodex.com PMNs are a type of white blood cell that plays a critical role in the inflammatory response, and their excessive production of reactive oxygen species (oxygen radicals) is a key factor in tissue damage during inflammation. The ability of this compound to curb this process highlights its anti-inflammatory and cytoprotective potential.
Table 2: Preclinical Research Findings for this compound
| Research Area | Model System | Key Finding | Implication | Citation |
|---|
Structure-Activity Relationship (SAR) Studies for Future Medicinal Chemistry Endeavors
The pharmacological activity of xanthine derivatives is highly dependent on the nature and position of substituents on the core purine (B94841) scaffold. nih.gov Structure-activity relationship (SAR) studies of the xanthine class reveal that modifications at the N1, N3, and N7 positions significantly influence their potency and selectivity for targets like adenosine receptors and phosphodiesterases. nih.gov
This compound possesses a unique structural profile compared to more common xanthines:
3,7-Dimethylation: The methyl groups at the N3 and N7 positions are characteristic of theobromine (B1682246).
1-(3-Carboxypropyl) Group: The defining feature is the butanoic acid chain attached at the N1 position. hmdb.cauni.lu
This carboxypropyl side chain introduces a terminal carboxylic acid group, which is highly polar and ionizable. This feature drastically alters the molecule's physicochemical properties, such as solubility and charge distribution, compared to the simple methyl groups found in caffeine (B1668208) (1,3,7-trimethylxanthine) or theophylline (1,3-dimethylxanthine). nih.govnih.gov The presence of this acidic functional group is likely to influence how the molecule interacts with the binding sites of its protein targets. For instance, it could form ionic bonds or hydrogen bonds that are not possible for other xanthines, potentially altering its receptor affinity and selectivity profile.
Future medicinal chemistry efforts could leverage this structure by synthesizing analogues with modified chain lengths, different functional groups on the side chain, or alternative substitution patterns on the xanthine ring to explore and optimize the observed anti-inflammatory and PDE-inhibiting activities. nih.gov Such studies could lead to the development of new therapeutic agents with improved potency or novel pharmacological profiles.
Conclusion and Future Academic Research Directions
Synthesis of Current Academic Understanding
1-(3-Carboxypropyl)-3,7-dimethylxanthine is a primary and pharmacologically active metabolite of pentoxifylline (B538998), formed through an oxidative pathway. fda.gov Its plasma concentrations can surpass those of the parent compound, reaching levels up to eight times greater. fda.gov The primary route of elimination for this metabolite is through the kidneys. drugbank.com The compound's mechanism of action is intrinsically linked to the broader effects of pentoxifylline, which include improving blood flow by enhancing the flexibility of red blood cells and decreasing blood viscosity. lu.se Notably, research has indicated that this compound is the most potent of pentoxifylline's metabolites in diminishing the production of oxygen radicals by polymorphonuclear leukocytes (PMN). adipogen.com
The chemical structure of this compound is characterized by a xanthine (B1682287) core with methyl groups at positions 3 and 7, and a 3-carboxypropyl group attached at the 1-position. This structure gives it a molecular formula of C11H14N4O4 and a molecular weight of approximately 266.25 g/mol . scbt.com
Identification of Knowledge Gaps and Unanswered Research Questions
Despite the existing knowledge, several gaps remain in the comprehensive understanding of this compound. A detailed, publicly available protocol for its chemical synthesis is not readily found in the current literature, with most information focusing on its metabolic generation. Furthermore, while its effect on oxygen radical production by PMNs is noted, a comprehensive enzyme inhibition profile and its specific binding affinities for various receptors are not yet fully elucidated.
Proposed Avenues for Future Mechanistic and Translational Research
Future research should prioritize several key areas to deepen the understanding of this compound and its therapeutic potential.
Mechanistic Research:
Detailed Pharmacodynamics: Elucidating the specific molecular targets of this compound is crucial. This includes comprehensive studies on its interaction with various enzymes, receptors, and cellular signaling pathways to understand its mechanism of action at a molecular level.
Advanced Pharmacokinetic Modeling: The development of more sophisticated pharmacokinetic models is needed to better predict the accumulation and effects of this compound in diverse patient populations, particularly those with varying degrees of renal and hepatic function.
Translational Research:
Therapeutic Potential as a Standalone Agent: Given its potent antioxidant properties, investigating the potential of this compound as a standalone therapeutic agent for conditions characterized by oxidative stress and inflammation is a promising avenue.
Biomarker Development: Exploring the utility of this compound plasma levels as a biomarker for treatment efficacy or potential toxicity in patients receiving pentoxifylline could lead to more personalized therapeutic strategies.
Development of Synthetic Analogs: The synthesis and evaluation of structural analogs of this compound could lead to the development of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic properties.
By addressing these knowledge gaps and pursuing these proposed research directions, the scientific community can unlock the full therapeutic potential of this significant metabolite.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 1-(3-Carboxypropyl)-3,7-dimethylxanthine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions, such as modifying 5,6-diaminopyrimidine-dione derivatives with a carboxypropyl substituent under basic conditions. For example, substituting benzyl groups (as in 3-benzyl-8-propylxanthine synthesis ) with a carboxypropyl moiety may require adjusting reaction pH and temperature (e.g., 80–100°C in aqueous-alcoholic solutions). Catalysts like triethylamine can enhance nucleophilic substitution efficiency. Purification via recrystallization or column chromatography is critical to isolate the product. Yield optimization may involve factorial design experiments to test variables like solvent polarity, reaction time, and molar ratios .
Q. How should researchers handle solubility challenges for this compound in experimental settings?
- Methodological Answer : The compound’s carboxyl group confers polarity, making it soluble in polar aprotic solvents like DMSO (15 mg/mL, as observed in structurally similar xanthines ). For aqueous solutions, buffering at pH 7–8 (using phosphate or Tris buffers) can enhance solubility. Pre-sonication or mild heating (40–50°C) may aid dissolution. Always confirm solubility empirically via UV-Vis spectroscopy or HPLC to avoid aggregation in biological assays .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify substituent positions (e.g., methyl groups at N3/N7, carboxypropyl chain at N1) via characteristic shifts (e.g., carboxyl protons at δ 12–13 ppm) .
- HPLC : Assess purity (≥98%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Confirm empirical formula (e.g., C11H14N4O4) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability, metabolic stability, or off-target interactions. Conduct parallel assays (e.g., in vitro enzymatic vs. cell-based) with standardized controls. Use isotopic labeling (e.g., 14C-carboxypropyl) to track metabolic degradation . Cross-validate findings with computational docking studies to identify binding site interactions (e.g., adenosine receptor subtypes) .
Q. What experimental strategies can elucidate the mechanistic role of the carboxypropyl moiety in receptor binding or enzyme inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing carboxypropyl with methyl or ethyl esters) and compare inhibition constants (Ki) via radioligand binding assays .
- Molecular Dynamics Simulations : Model interactions using software like COMSOL Multiphysics to assess hydrogen bonding or electrostatic contributions of the carboxyl group .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to immobilized receptors, adjusting buffer ionic strength to probe charge-dependent interactions .
Q. How can researchers design factorial experiments to optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Implement a 2^k factorial design (k = variables) testing factors like:
- Catalyst concentration (0.1–1.0 eq.)
- Temperature (60–100°C)
- Solvent (ethanol vs. DMF)
Use ANOVA to identify significant effects. For example, higher temperatures may accelerate reaction rates but reduce selectivity. Response surface methodology (RSM) can model non-linear relationships and predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
